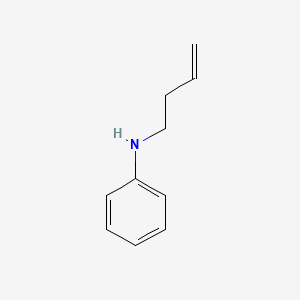

Benzenamine, N-3-butenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, N-3-butenyl- is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.221. The purity is usually 95%.

BenchChem offers high-quality Benzenamine, N-3-butenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-3-butenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Lipids

Butenafine, a benzylamine class antifungal agent, demonstrates significant interaction with cell membrane phospholipids, influencing its therapeutic efficacy and duration of action. This interaction results in increased membrane fluidity and permeability, which may explain its effectiveness and long-lasting action as a topical antifungal agent (Mingeot-Leclercq et al., 2001).

Antifungal Efficacy

Butenafine hydrochloride has been shown to possess excellent efficacy against dermatophytosis in guinea pigs, superior to several reference drugs. This efficacy is attributed to its fungicidal activity and prolonged retention in the skin after topical application (Arika et al., 1990).

Synthesis Method

A synthesis study of 4-n-Butyl benzenamine has identified optimal conditions using n-butanol and aniline with iodine as a catalyst. This synthesis achieved a yield of 49.84%, and an alternative catalyst, I2/Al2O3, increased the yield to 55.51% (Ma Li, 2014).

Thermochemistry with Arsenic Trihalides

Benzenamine forms coordination compounds with arsenic trihalides, with the introduction of a nitro group into the phenyl group influencing the energy of the As-N bond. This research provides insights into the interaction of arsenic trihalides with benzenamine and nitrobenzenamine (Dunstan, 1994).

Treatment of Tinea Pedis

Butenafine hydrochloride has shown to be effective for treating interdigital tinea pedis. Its fungicidal activity against dermatophytes and fungistatic activity toward Candida albicans is superior to naftifine and terbinafine, demonstrating its potential as an alternative antifungal agent (Syed & Maibach, 2000).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulse transmission.

Mode of Action

It’s known that benzenamine derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds that inhibit ache and buche, like some benzenamine derivatives, can affect cholinergic neurotransmission . This can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Pharmacokinetics

The molecular weight of the compound is 1322023 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Inhibition of ache and buche can lead to an increase in acetylcholine levels, potentially affecting nerve impulse transmission .

Safety and Hazards

Biochemical Analysis

Cellular Effects

It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benzenamine, N-3-butenyl- is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-but-3-enylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQTQULTLRMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)

![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)

![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)